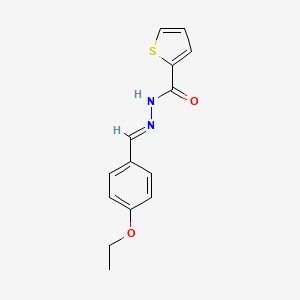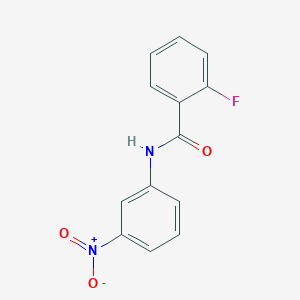
N'-(dimorpholin-4-ylphosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(dimorfolin-4-ilfosforil)-N-etil-N-(4-metoxifenil)morfolina-4-carboximidamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos como la industria farmacéutica, la ciencia de los materiales y la investigación química. Su estructura única, que incluye grupos morfolina y metoxifenilo, contribuye a sus propiedades químicas distintivas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(dimorfolin-4-ilfosforil)-N-etil-N-(4-metoxifenil)morfolina-4-carboximidamida típicamente implica reacciones orgánicas multipaso. El proceso comienza con la preparación de compuestos intermedios, que luego se someten a condiciones de reacción específicas para formar el producto final. Los reactivos comunes utilizados en la síntesis incluyen agentes fosforilantes, derivados de morfolina y compuestos metoxifenilo. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH y el uso de catalizadores para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de N’-(dimorfolin-4-ilfosforil)-N-etil-N-(4-metoxifenil)morfolina-4-carboximidamida se escala utilizando grandes reactores y sistemas automatizados. El proceso se optimiza para la eficiencia, la rentabilidad y la sostenibilidad ambiental. Los pasos clave incluyen la purificación de las materias primas, el control preciso de los parámetros de reacción y medidas exhaustivas de control de calidad para garantizar la coherencia y el cumplimiento de las normas reglamentarias.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(dimorfolin-4-ilfosforil)-N-etil-N-(4-metoxifenil)morfolina-4-carboximidamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar su reactividad y propiedades.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas, lo que puede mejorar su estabilidad o reactividad.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio, hidruro de aluminio y litio) y varios catalizadores (por ejemplo, paladio, platino). Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de mayor estado de oxidación, mientras que la reducción puede producir formas reducidas más estables. Las reacciones de sustitución pueden dar como resultado una amplia gama de nuevos compuestos con diferentes grupos funcionales y propiedades.
Aplicaciones Científicas De Investigación
N’-(dimorfolin-4-ilfosforil)-N-etil-N-(4-metoxifenil)morfolina-4-carboximidamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como reactivo en la síntesis orgánica, ayudando a crear nuevas moléculas y estudiar los mecanismos de reacción.
Biología: Puede servir como una sonda o un inhibidor en ensayos bioquímicos, ayudando en la investigación de vías y procesos biológicos.
Medicina: El compuesto tiene aplicaciones terapéuticas potenciales, como actuar como un candidato a fármaco para tratar enfermedades o afecciones específicas.
Industria: Se utiliza en el desarrollo de materiales avanzados, recubrimientos y otros productos industriales, aprovechando sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N’-(dimorfolin-4-ilfosforil)-N-etil-N-(4-metoxifenil)morfolina-4-carboximidamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-(dimorfolin-4-ilfosforil)-N-(4-metoxifenil)morfolina-4-carboximidamida
- N-etil-N-(4-metoxifenil)morfolina-4-carboximidamida
- N-(dimorfolin-4-ilfosforil)-N-etilmorfolina-4-carboximidamida
Singularidad
N’-(dimorfolin-4-ilfosforil)-N-etil-N-(4-metoxifenil)morfolina-4-carboximidamida destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y reactividad distintivas.
Propiedades
Fórmula molecular |
C22H36N5O5P |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
N'-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C22H36N5O5P/c1-3-27(20-4-6-21(29-2)7-5-20)22(24-8-14-30-15-9-24)23-33(28,25-10-16-31-17-11-25)26-12-18-32-19-13-26/h4-7H,3,8-19H2,1-2H3/b23-22+ |
Clave InChI |
LVXSWNVOSJJFHV-GHVJWSGMSA-N |
SMILES isomérico |
CCN(C1=CC=C(C=C1)OC)/C(=N/P(=O)(N2CCOCC2)N3CCOCC3)/N4CCOCC4 |
SMILES canónico |
CCN(C1=CC=C(C=C1)OC)C(=NP(=O)(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
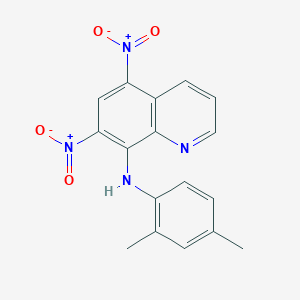
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
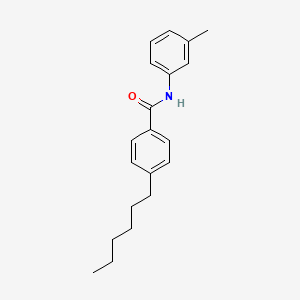
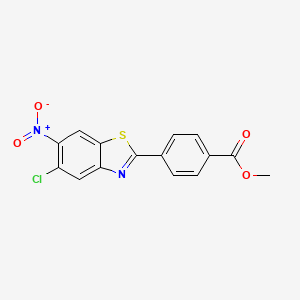

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

